molecular formula C8H4BrClN2 B3227323 4-Bromo-5-chloroquinazoline CAS No. 1260877-11-9

4-Bromo-5-chloroquinazoline

Cat. No.: B3227323
CAS No.: 1260877-11-9
M. Wt: 243.49 g/mol
InChI Key: LSKWQLSNXXLKPI-UHFFFAOYSA-N
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Description

4-Bromo-5-chloroquinazoline is a heterocyclic compound characterized by the presence of both bromine and chlorine atoms attached to a quinazoline ring. Quinazoline derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-5-chloroquinazoline can be synthesized through several methods. One common approach involves the halogenation of quinazoline derivatives. For instance, the bromination and chlorination of quinazoline can be achieved using reagents such as bromine and chlorine in the presence of catalysts like iron or aluminum chloride. The reaction typically occurs under reflux conditions in solvents like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.

    Cross-Coupling Reactions: The compound can participate in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions typically use palladium or nickel catalysts and involve the formation of carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.

    Cross-Coupling Reactions: Palladium or nickel catalysts, bases like potassium carbonate or cesium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.

Major Products Formed:

    Substitution Reactions: Products with various functional groups replacing the bromine or chlorine atoms.

    Cross-Coupling Reactions: Polysubstituted quinazoline derivatives with potential biological activities.

Scientific Research Applications

4-Bromo-5-chloroquinazoline has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules that can modulate biological pathways.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as anticancer agents, kinase inhibitors, and antimicrobial agents.

    Industry: The compound is utilized in the production of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloroquinazoline depends on its specific application. In medicinal chemistry, quinazoline derivatives often act by inhibiting enzymes or receptors involved in disease pathways. For example, they may inhibit receptor tyrosine kinases, leading to the suppression of cancer cell proliferation. The bromine and chlorine atoms in this compound can enhance its binding affinity to molecular targets, thereby increasing its biological activity.

Comparison with Similar Compounds

    4-Chloroquinazoline: Lacks the bromine atom, which may result in different reactivity and biological activity.

    5-Bromoquinazoline:

    4-Iodo-5-chloroquinazoline: Contains an iodine atom instead of bromine, which can influence its reactivity and interactions with biological targets.

Uniqueness: 4-Bromo-5-chloroquinazoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This dual halogenation can enhance its versatility as a synthetic intermediate and its potential as a bioactive molecule.

Properties

IUPAC Name

4-bromo-5-chloroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-8-7-5(10)2-1-3-6(7)11-4-12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKWQLSNXXLKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857571
Record name 4-Bromo-5-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260877-11-9
Record name 4-Bromo-5-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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